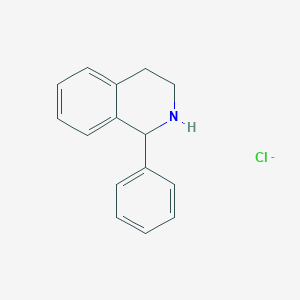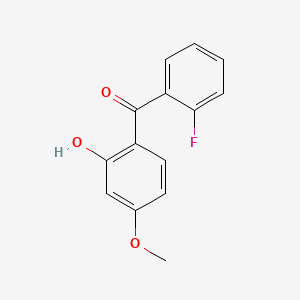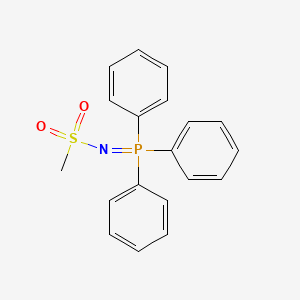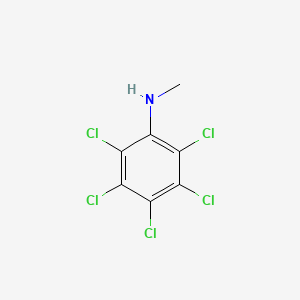
2,3,4,5,6-pentachloro-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-pentachloro-N-methylaniline is an organic compound with the molecular formula C7H4Cl5N. It is a derivative of aniline, where five chlorine atoms are substituted on the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4,5,6-pentachloro-N-methylaniline can be synthesized through the chlorination of N-methylaniline. The process involves the reaction of N-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where N-methylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
化学反应分析
Types of Reactions
2,3,4,5,6-pentachloro-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated anilines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
2,3,4,5,6-pentachloro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the manufacture of pesticides and herbicides due to its stability and effectiveness.
作用机制
The mechanism by which 2,3,4,5,6-pentachloro-N-methylaniline exerts its effects involves the interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to cell death. Its high chlorine content contributes to its reactivity and toxicity .
相似化合物的比较
Similar Compounds
2,3,4,5,6-pentachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,4,5,6-pentachlorophenol: Contains a hydroxyl group instead of an amino group.
2,3,4,5,6-pentachlorobenzene: Lacks the amino group entirely
Uniqueness
2,3,4,5,6-pentachloro-N-methylaniline is unique due to the presence of both the methyl group on the nitrogen atom and the extensive chlorination of the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
属性
CAS 编号 |
2040-46-2 |
|---|---|
分子式 |
C7H4Cl5N |
分子量 |
279.4 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentachloro-N-methylaniline |
InChI |
InChI=1S/C7H4Cl5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
InChI 键 |
DAOFIINVTHKDOR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
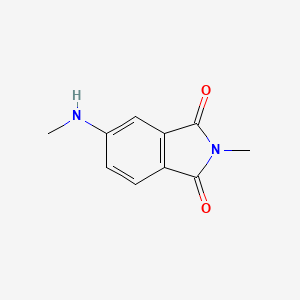
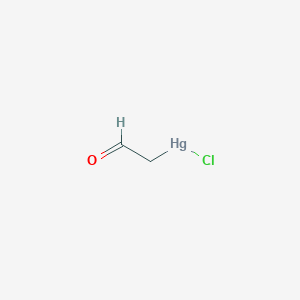

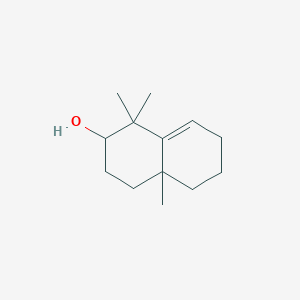
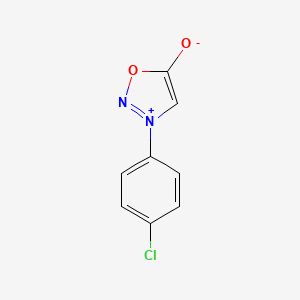
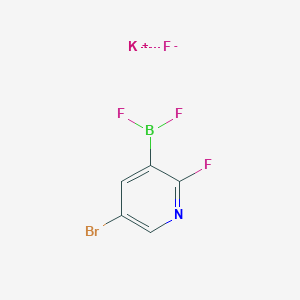
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
